![molecular formula C12H16N2 B11757781 6-Benzyl-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B11757781.png)
6-Benzyl-3,6-diazabicyclo[3.1.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Benzyl-3,6-diazabicyclo[3.1.1]heptane is a bicyclic compound that features a unique structure with two nitrogen atoms incorporated into a seven-membered ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-3,6-diazabicyclo[3.1.1]heptane typically involves a multi-step process starting from readily available starting materials. One concise synthesis route involves the protection of the nitrogen atoms followed by cyclization and deprotection steps . The reaction conditions often include the use of protecting groups such as benzyl or tert-butoxycarbonyl, and the cyclization step may require the use of strong bases or acids to facilitate ring closure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Benzyl-3,6-diazabicyclo[3.1.1]heptane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an amine or alcohol. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .
Aplicaciones Científicas De Investigación
6-Benzyl-3,6-diazabicyclo[3.1.1]heptane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential as a drug candidate due to its unique structural properties.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 6-Benzyl-3,6-diazabicyclo[3.1.1]heptane involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3,6-Diazabicyclo[3.1.1]heptane: A similar bicyclic compound without the benzyl group.
Piperazine: A simpler, non-bicyclic analog with similar pharmacokinetic properties.
Uniqueness
6-Benzyl-3,6-diazabicyclo[3.1.1]heptane is unique due to its benzyl substitution, which can influence its lipophilicity and binding affinity compared to other similar compounds. This uniqueness makes it a valuable scaffold in drug design and development .
Propiedades
Fórmula molecular |
C12H16N2 |
|---|---|
Peso molecular |
188.27 g/mol |
Nombre IUPAC |
6-benzyl-3,6-diazabicyclo[3.1.1]heptane |
InChI |
InChI=1S/C12H16N2/c1-2-4-10(5-3-1)9-14-11-6-12(14)8-13-7-11/h1-5,11-13H,6-9H2 |
Clave InChI |
AZSUQFVNLCDVAW-UHFFFAOYSA-N |
SMILES canónico |
C1C2CNCC1N2CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({4-methoxy-3-[(piperidin-1-yl)methyl]phenyl}methylidene)hydroxylamine](/img/structure/B11757705.png)
![[(4-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11757712.png)
![(Z)-N-[6-amino-1-(pyridin-4-yl)hexylidene]hydroxylamine hydrochloride](/img/structure/B11757713.png)
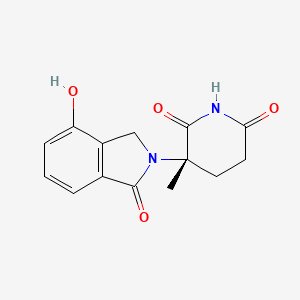
![[Ethyl-(2-fluoro-benzyl)-amino]-acetic acid](/img/structure/B11757716.png)
![[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11757720.png)
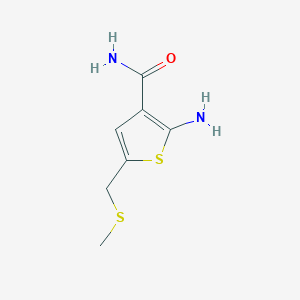
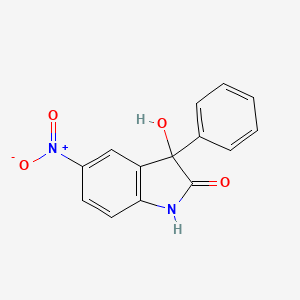
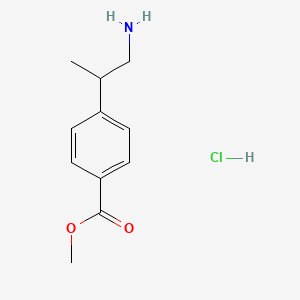
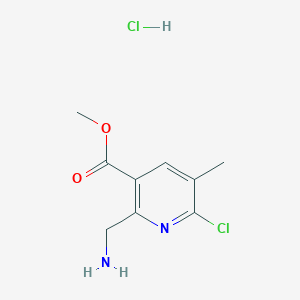
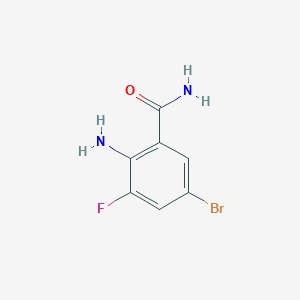

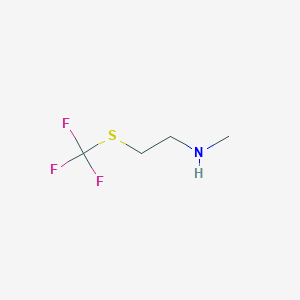
![4,5-Dihydro-6H-cyclopenta[d]oxazol-6-one](/img/structure/B11757763.png)
